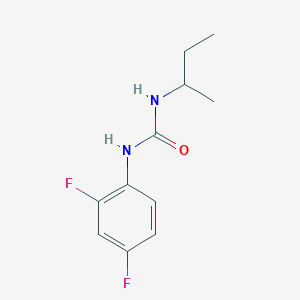
9H-fluoren-3-yl(morpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-fluoren-3-yl(morpholin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of fluorenone and has a morpholine group attached to it.
Wirkmechanismus
The mechanism of action of 9H-fluoren-3-yl(morpholin-4-yl)methanone is not fully understood. However, it has been reported to interact with various cellular targets, including enzymes and receptors. The compound has been shown to inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the growth of certain bacteria. The compound has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9H-fluoren-3-yl(morpholin-4-yl)methanone in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 9H-fluoren-3-yl(morpholin-4-yl)methanone. One potential direction is the development of new synthesis methods to obtain the compound in higher yield and purity. Another direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer and inflammation. Researchers could also investigate its potential as a fluorescent probe for sensing various analytes and its applications in the development of OLEDs and OFETs. Additionally, further studies could be conducted to investigate the mechanism of action and the biochemical and physiological effects of the compound.
Conclusion:
This compound is a promising compound that has attracted significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and potential therapeutic effects make it an attractive compound for further investigation. Future research could lead to the development of new synthesis methods, the exploration of its potential as a therapeutic agent, and the development of new applications in the field of organic electronics.
Synthesemethoden
The synthesis of 9H-fluoren-3-yl(morpholin-4-yl)methanone involves the reaction of fluorenone with morpholine in the presence of a catalyst. The reaction takes place under controlled conditions, and the product is obtained in good yield. This synthesis method has been reported in various scientific journals and has been used by researchers to obtain the compound for their experiments.
Wissenschaftliche Forschungsanwendungen
9H-fluoren-3-yl(morpholin-4-yl)methanone has been extensively studied for its potential applications in various fields. It has been reported to have anti-cancer, anti-inflammatory, and anti-bacterial properties. Researchers have also explored its potential as a fluorescent probe for sensing various analytes. The compound has also been used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Eigenschaften
IUPAC Name |
9H-fluoren-3-yl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c20-18(19-7-9-21-10-8-19)15-6-5-14-11-13-3-1-2-4-16(13)17(14)12-15/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQDZBGWAGJNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(CC4=CC=CC=C43)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-[[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]methyl]piperidin-2-yl]-1,3-benzothiazole](/img/structure/B7455550.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[[4-ethyl-5-[(2-oxoazepan-1-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7455552.png)

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7455565.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7455577.png)
![2-[[5-(4-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7455585.png)
![4-[(E)-3-(3-hydroxyphenyl)-3-oxoprop-1-enyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7455591.png)


![5-Cyclopropyl-5-methyl-3-[(3-methylpiperidin-1-yl)methyl]imidazolidine-2,4-dione](/img/structure/B7455647.png)
![N-(2-hydroxyphenyl)-1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B7455653.png)

